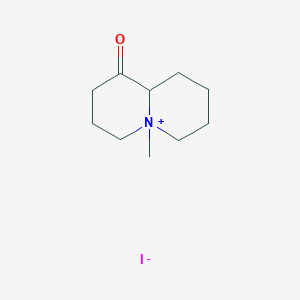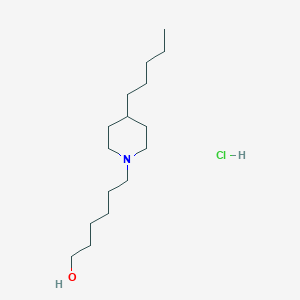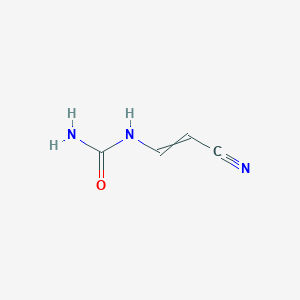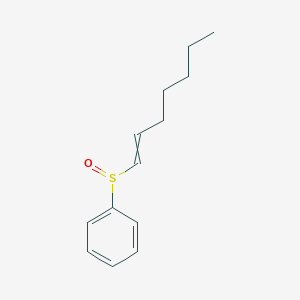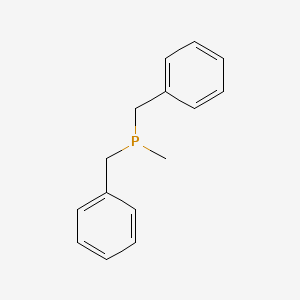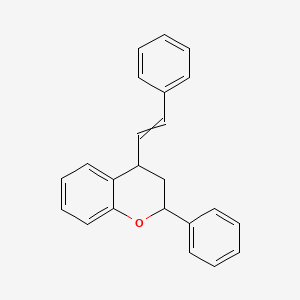![molecular formula C5H10O2S3 B14588297 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one CAS No. 61268-25-5](/img/structure/B14588297.png)
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one is a chemical compound known for its unique structure and properties It consists of an ethanone backbone with a trisulfanyl group and a propan-2-yl oxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trisulfanyl group to thiols or other sulfur-containing groups.
Substitution: The compound can participate in substitution reactions where the trisulfanyl or propan-2-yl oxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one involves its interaction with molecular targets and pathways. The trisulfanyl group can participate in redox reactions, potentially affecting cellular processes. The propan-2-yl oxy group may influence the compound’s solubility and reactivity. Specific molecular targets and pathways are not well-characterized in the literature.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one include other trisulfanyl and ethanone derivatives. Examples include:
- 1-{[(Methyl)oxy]trisulfanyl}ethan-1-one
- 1-{[(Ethyl)oxy]trisulfanyl}ethan-1-one
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research areas where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
61268-25-5 |
|---|---|
Molekularformel |
C5H10O2S3 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
S-(propan-2-yloxydisulfanyl) ethanethioate |
InChI |
InChI=1S/C5H10O2S3/c1-4(2)7-9-10-8-5(3)6/h4H,1-3H3 |
InChI-Schlüssel |
CWWRVFBHXNJBBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OSSSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
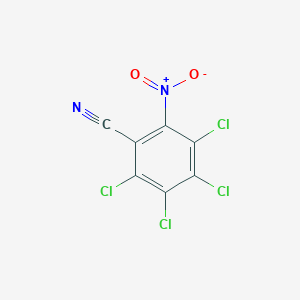
![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
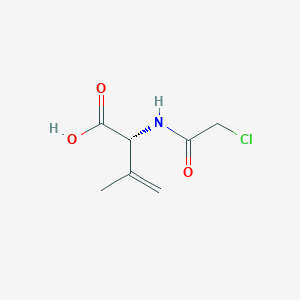
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
